Journal Name:Journal of Magnesium and Alloys
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Comparing physicochemical characteristics and depolymerization behaviors of lignins derived from different pretreatment processes
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.fuproc.2023.107921
Lignin valorization is an important part of increasing the economic viability of sustainable biorefineries. Various methods have been proposed for lignin depolymerization. However, the relationship between lignin structure and its depolymerization behavior hasn't been extensively investigated. This research aims to clarify how the structure and composition of lignins derived from different pretreatment processes affect the downstream catalytic conversion. Herein, optimal organosolv lignin yield above 50% in three different solvent systems were obtained. Meanwhile, three types of hydrolyzed lignin were used as reference lignins. Various lignins were comprehensively characterized by elemental analysis, FT-IR, TGA-DSC and Py-GC/MS techniques. Compared with hydrolyzed lignin, organosolv lignin has higher purity, wider functional group distribution, more uniform structure, as well as a lower G/S ratio. Moreover, lignin depolymerization was carried out with a non-noble metal catalyst Ni/Al2O3 and without the addition of H2. The results showed that transetherification and alkylation reaction were enhanced significantly for organosolv lignin. Total depolymerized aromatics yield from organosolv lignin was 4 to 11 times higher than that of hydrolyzed lignin-rich residues. Notably, Methanol-extracted lignin obtained an optimal yield of 29.7 wt% of monomeric aromatics. Methanol can effectively protect benzylic carbocations formed during organosolv pretreatment, thus minimizing the formation of CC bonds.
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Analytical (hydro)pyrolysis of pinewood and wheat straw in chloride molten salts: A route for 2-methyl furan production
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.fuproc.2023.107917
2-methyl furan (MF) is a fuel additive with improved fuel characteristics compared to bio-ethanol. Unfortunately, the production of MF (from furfural (FF) hydrogenation) is not economically feasible. Interestingly, molten salts in biomass pyrolysis have shown to promote the formation of furans (mainly FF). Because molten salts hydropyrolysis could be an alternative route to both produce FF and convert it into MF, an assessment is indispensable. Molten salts pyrolysis and hydropyrolysis of pinewood and wheat straw and related model compounds were studied in a micro-reactor. The effect of hydropyrolysis process variables was assessed on the total detectable condensable vapors and MF formation.At low pressures (0.4 MPa), the chloride salts favored the production of FF and acetic regardless of the reaction atmosphere. Under a high pressure of hydrogen though (1.6 and 3.0 MPa), the conversion of FF to MF was enhanced through hydrogenation, hydrodeoxygenation and demethylation reactions. Molten salts hydropyrolysis at 350 °C and pressures of either 1.6 MPa (biomass mass fraction of 0.09) or 3.0 MPa (biomass mass fraction of 0.24) were optimal and yielded ca. 8 wt% to 9 wt% MF. Reaction temperatures >350 °C were unfavorable for the MF yield and instead promoted furfural decarbonylation to furan.
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Upgradation, product analysis and engine performance of hydrocarbon fuels produced through pyrolysis of thermoplastic polymers with Si and ZSM-5 modified catalysts
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.fuproc.2023.107918
Waste plastic mitigation is one of the major concerns for achieving a sustainable environment. The present study reported the conversion of mixed waste plastics into hydrocarbon fuels through catalytic pyrolysis using DOL, SiDOL, ZSM-5, and ZSMDOL catalysts. Doping of Si and ZSM-5 enhanced the surface area as well as improved catalytic activity. The NMR analysis confirmed that pyro-oil contains 8.31–12.61, 17.53–29.12, and 62.38–69.86 (v/v)% of aromatics, olefins, and paraffin's hydrocarbons, respectively. FTIR analysis identified the presence of alkane, alkene, and aromatic hydrocarbons. The mass spectroscopy analysis revealed that pyro-oil contained a lower range (
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Hydrodeoxygenation of lignin phenolic derivatives to aromatics: A review of catalyst functionalization for targeted deoxygenation and active site modification strategies
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.fuproc.2023.107914
The catalytic hydrodeoxygenation of lignin phenolic derivatives to produce aromatic hydrocarbons poses a significant challenge in achieving targeted cleavage of oxygen-containing functional groups (-OH and -OCH3) while maintaining the structural integrity of the aromatic ring. To achieve high selectivity of phenolic derivatives for aromatic hydrocarbons, a catalytic system with high stability and maintenance of targeted deoxygenation activity is required. The active site mechanism of action is reviewed, including the phenolic substrate adsorption-configuration under different metal sites and the synergistic effect of support and metal sites. In addition, modification strategies for the active sites on the catalyst surface are discussed, including metal dispersion and particle size on the support surface, surface active species, Brønsted acid sites, and oxygen vacancies. To ensure high catalytic activity of the catalysts for targeted deoxygenation, recommendations for the rational design of catalysts are proposed, which involve the functionalization of catalysts for targeted deoxygenation, strategies for active site modification and inhibition of catalyst deactivation. Finally, the challenges of hydrodeoxygenation of phenolic derivatives to aromatics are summarized and future developments in this field are presented.
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Evolution of lignin pyrolysis heavy components through the study of representative lignin monomers
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.fuproc.2023.107910
Seven typical lignin monomers with different number of methoxyl groups and different 4-substituted patterns were pyrolyzed at 500 °C and 700 °C for 120 s to simulate the secondary polymerization and side chain conversion reactions of primary pyrolytic lignin monomers. The pyrolytic heavy oil components were identified at molecular scale with Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR-MS) and analyzed with Kendrick mass defect (KMD) and van Krevelen diagrams. The detected heavy components were typically phenolic oligomers formed dominantly through the radical coupling reactions of phenol radicals (C6H4O) and methoxyl radicals (OCH2). Model compounds with CC type 4-substituted groups were prone to produce more phenolic oligomers with more aromatic units. For the CO type model compounds, the number of methoxyl groups have significant influence on the generation of heavy components, thereby affecting the char yields. Rising temperature promotes the generation of heavy components through three main routes, namely the additions of CH2, OCH2 and C6H4O. These routes were mapped on van Krevelen diagrams, shedding light on the evolution patterns of both polymerization and side chain conversion reactions during the secondary pyrolysis of lignin.
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Process simulation and techno-economic analysis on novel CO2 capture technologies for fluid catalytic cracking units
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.fuproc.2023.107855
To reduce CO2 emissions in the FCC process, the post-combustion carbon capture and storage (CCS) technology has been first applied in the FCC process due to its ease of retrofit. However, the required chemicals and high energy consumption turn it into a high-cost method. Oxy-fuel combustion, with the use of different advanced air separation units (ASU), has the potential to be a cost-effective technology for carbon capture in the FCC system. This study first develops steady state models of a 1.4 Mt./a resid FCC unit operated in two carbon capture conditions, namely post-combustion and oxy-fuel combustion, by using Aspen Plus. Second, it compares the economic performances of three different ASUs in oxy-fuel combustion, which are cryogenic ASU, pressure swing adsorption (PSA) ASU, and vacuum pressure swing adsorption (VPSA) ASU. A comparative study on the performances of the industrial-scale CCS FCCUs is conducted for a comprehensive analysis. The analysis shows that the power consumption of the whole system reduces by 30–50 MW when adopting the oxy-firing method, as compared to the post-combustion technology. The air-firing FCC unit with a VPSA air separation unit has the highest NPV and IRR (511.76 M$ and 23.45%) among these technologies. It presents the best performance in all aspects including CO2 recovery rate, energy consumption, and economics, which promises to become strongly competitive in CCS technologies of FCCUs.
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Robust mechanical-performance core-shell nanostructured HNTs/PAN-supported Cu(I)/UIO-66 composite nanofibers towards selective adsorption removal of benzothiophene
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.fuproc.2023.107858
In this work, a novel core-shell nanostructured coaxial nanofiber membranes (CFMs) were successfully produced by the coaxial electrospinning. The structure and composition of CFMs were probed by a series of characterizations. The results demonstrated that the CFMs were comprised of the versatile core-shell structure nanofibers, therein Cu(I)/UIO-66 scattered in the shell layer and HNTs dispersed in the core layer. As applied in the selective adsorption desulfurization, the Cu(I)/UIO-66 embedded on the surface of the nanofiber undertook the adsorption active sites, while HNTs in core layer served as enhancing the mechanical performance of PAN nanofibers. The CFMs had the superior adsorption performance in the batch adsorption (maximum:40.14 mg·g−1) and fixed-bed adsorption (maximum: 47.43 mg·g−1) capacities for benzothiophene (BT) from fuel oil, respectively. Furthermore, due to having the robust mechanical performance, the CFMs exhibited the preferable recycling adsorption and mechanical stability. The adsorption mechanism of BT molecules on CFMs was explored by the kinetics, isotherms and thermodynamic models, indicating the existence of the synergistic effect of physical adsorption and chemical adsorption.
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Plasma-catalytic synthesis of ammonia over Ru/BaTiO3-based bimetallic catalysts: Synergistic effect from dual-metal active sites
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.fuproc.2023.107851
Plasma-catalytic synthesis of ammonia (NH3) was carried out using BaTiO3 supported Ru-M bimetallic catalysts (Ru-M/BaTiO3, M = Fe, Co and Ni) in a dielectric barrier discharge (DBD) reactor. The NH3 synthesis performance followed the order of Ru-Ni/BaTiO3 > Ru/BaTiO3 > Ru-Co/BaTiO3 > Ru-Fe/BaTiO3, with the highest NH3 concentration (3895 ppm) and energy yield (0.39 g kWh−1) achieved over Ru-Ni/BaTiO3 at 25 W and 10 W, respectively. To gain insights into the physio-chemical properties of the Ru-M/BaTiO3 catalysts, comprehensive catalyst characterizations were performed, including X-ray diffraction, N2 physisorption measurements, X-ray photoelectron spectroscopy (XPS), high-resolution transmission electron microscopy (HRTEM), energy dispersive spectroscopy (EDS), and temperature-programmed desorption of CO2 and N2 (CO2 and N2-TPD). The results indicated that the loading of Ni enhanced the basicity and N2 adsorption capacity of the catalyst, as well as the density of oxygen vacancy (OV) on the BaTiO3 surface, which facilitated the adsorption and activation of N2 on catalyst surface. These effects led to the enhanced NH3 synthesis, as excited N2 could be adsorbed on Ru-Ni/BaTiO3 from plasma region and stepwise hydrogenated to form NHx species and ultimately NH3.
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Catalytic transfer hydrogenolysis mechanism of benzyl phenyl ether over NiCu/Al2O3 using isopropanol as hydrogen source
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.fuproc.2023.107874
Efficient transfer hydrogenolysis of benzyl phenyl ether (BPE) was accomplished over Ni1.5Cu1.5/Al2O3 using isopropanol as hydrogen source. The characterization results demonstrated that the formation of NiCu alloy and electron transfer between Ni and Cu were responsible for the excellent catalytic performance. Isopropanol displayed better hydrogen-donating ability than other low-carbon alcohols because of its unique dehydrogenation pathway and small steric hindrance. The results of isotopic experiments elucidated that active hydrogen species for the CO bond cleavage originated from isopropanol rather than H2, while both isopropanol and H2 were responsible for hydrogenation of phenol to cyclohexanol when reaction was conducted with mixed hydrogen sources. A mechanism study illustrated that transfer hydrogenolysis of BPE proceeded through direct cleavage of CO bond followed by phenol hydrogenation, in which the active hydrogen species were in the form of H+ and H−.
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